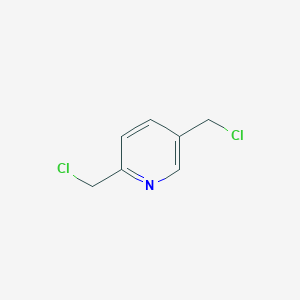

2,5-Bis(chloromethyl)pyridine

説明

Structure

3D Structure

特性

IUPAC Name |

2,5-bis(chloromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7Cl2N/c8-3-6-1-2-7(4-9)10-5-6/h1-2,5H,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMOWJNFBJPIHDM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1CCl)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40529402 | |

| Record name | 2,5-Bis(chloromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40529402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

94126-97-3 | |

| Record name | 2,5-Bis(chloromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40529402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2,5 Bis Chloromethyl Pyridine

Direct Halogenation Approaches

Direct halogenation methods offer a straightforward pathway to 2,5-Bis(chloromethyl)pyridine by direct substitution on the methyl groups of 2,5-dimethylpyridine (B147104).

Radical chlorination provides a one-step synthesis of this compound from 2,5-dimethylpyridine. This process typically involves the use of chlorinating agents like chlorine gas (Cl₂) or sulfuryl chloride (SO₂Cl₂) and is initiated by UV light or thermal conditions.

The radical chlorination of 2,5-dimethylpyridine proceeds through a free radical chain reaction mechanism. The process is initiated by the formation of chlorine radicals, either through the homolytic cleavage of chlorine gas (Cl₂) under UV irradiation or thermal conditions, or from a radical initiator such as azobisisobutyronitrile (AIBN).

The key steps in the mechanism are:

Hydrogen Abstraction: A chlorine radical abstracts a hydrogen atom from one of the methyl groups of 2,5-dimethylpyridine. This is a crucial step that forms a resonance-stabilized benzylic-type radical. The electron-deficient nature of the pyridine (B92270) ring influences the reactivity of the methyl groups.

Chlorine Radical Addition: The resulting pyridinylmethyl radical then reacts with a molecule of the chlorinating agent (e.g., Cl₂) to form the chloromethyl group and a new chlorine radical, which continues the chain reaction. This step regenerates the chlorine radical, allowing the propagation of the chain reaction.

The reaction can proceed sequentially to form 2-chloromethyl-5-methylpyridine, and subsequently, the desired this compound. Further chlorination can lead to the formation of over-chlorinated byproducts.

Optimizing the reaction conditions is critical for maximizing the yield of this compound while minimizing the formation of byproducts. conicet.gov.ar Key parameters that are often adjusted include:

Temperature: The reaction is typically conducted at elevated temperatures, often in the range of 80–120°C. Lowering the temperature can sometimes help to reduce the extent of side reactions, such as ring chlorination.

Solvent: Inert solvents like chlorobenzene (B131634) or carbon tetrachloride are commonly used for this reaction. The choice of solvent can influence the solubility of the reactants and the stability of the radical intermediates.

Catalysts/Initiators: Radical initiators like azobisisobutyronitrile (AIBN) are often employed to facilitate the formation of chlorine radicals at a controlled rate. UV irradiation is another common method for initiating the reaction.

Chlorinating Agents: Both chlorine gas (Cl₂) and sulfuryl chloride (SO₂Cl₂) are effective chlorinating agents for this transformation. The choice between them can depend on the desired reaction scale and safety considerations.

Table 1: Optimized Reaction Conditions for Radical Chlorination

| Parameter | Condition | Rationale |

| Temperature | 80°C | Lower temperatures can reduce ring chlorination, leading to a higher isolated yield of approximately 60% after distillation. |

| Solvent | Chlorobenzene or Carbon Tetrachloride | These inert solvents are suitable for radical reactions. |

| Catalyst | Azobisisobutyronitrile (AIBN) | AIBN acts as a reliable radical initiator. |

| Chlorinating Agent | Chlorine gas (Cl₂) or Sulfuryl chloride (SO₂Cl₂) | Both are effective for radical chlorination. |

A significant challenge in the radical chlorination of 2,5-dimethylpyridine is controlling the regioselectivity and minimizing the formation of undesirable byproducts. conicet.gov.ar These byproducts can complicate the purification of the desired this compound.

Common byproducts include:

Over-chlorinated products: Further chlorination of the desired product can lead to the formation of compounds such as 2-(dichloromethyl)-5-(chloromethyl)pyridine or 2,5-bis(dichloromethyl)pyridine. Radical chlorination is known to be less selective than bromination, which can contribute to this issue. conicet.gov.artandfonline.com

Oligomers: Post-halogenation reactions can occur on the desired product, leading to the formation of oligomeric species. conicet.gov.ar This is a notable difficulty in the functionalization of N-heteroarenes. conicet.gov.ar

Ring-chlorinated derivatives: Although the reaction favors side-chain chlorination under radical conditions, some chlorination on the pyridine ring can occur, especially at higher temperatures. jst.go.jp

The reaction often results in a mixture of mono-, di-, and even polychlorinated compounds, making the isolation of the desired dichloride challenging. conicet.gov.artandfonline.com

Several strategies have been developed to improve the yield and reproducibility of the synthesis of this compound.

Careful Control of Reaction Conditions: As detailed in the optimization section, precise control over temperature, reaction time, and the rate of addition of the chlorinating agent is crucial. conicet.gov.ar

Controlled Flow of Chlorinating Agent: A controlled flow of chlorine gas can help to minimize over-chlorination and other side reactions, leading to an isolated yield of around 60%.

Post-Reaction Handling: Careful handling of the reaction mixture during and after the reaction is important to prevent post-halogenation reactions that consume the desired product. conicet.gov.ar

Purification Techniques: Effective purification methods, such as vacuum distillation, are necessary to separate the product from high-boiling byproducts and oligomers.

Research has shown that the difficulties in functionalizing N-heteroarenes like 2,5-dimethylpyridine are not primarily due to the inherent reactivity of the methyl groups but rather to these subsequent reactions that occur on the desired product. conicet.gov.ar

N-Chlorosuccinimide (NCS) is another reagent that can be used for the radical chlorination of 2,5-dimethylpyridine. conicet.gov.ar NCS is a solid and can be easier to handle than gaseous chlorine or liquid sulfuryl chloride. It serves as a source of chlorine radicals in the presence of a radical initiator or under UV irradiation. organic-chemistry.org

While NCS is a common reagent for radical halogenation, its use in the chlorination of methyl groups on heterocyclic systems has been reported to result in low yields and product instability in some cases. conicet.gov.artandfonline.com The reaction can produce a mixture of mono-, di-, and polychlorinated products, which necessitates careful purification. conicet.gov.ar For the chlorination of 2,5-lutidine (2,5-dimethylpyridine), where a difference in reactivity between the two methyl groups is expected, NCS-mediated radical chlorination could potentially offer acceptable results. conicet.gov.artandfonline.com However, some studies have reported that the reaction of 2-methylpyridine (B31789) with NCS did not show significant conversion under reflux conditions. google.comgoogle.com

Table 2: Comparison of Chlorinating Agents

| Chlorinating Agent | Phase | Advantages | Disadvantages |

| Chlorine Gas (Cl₂) ** | Gas | Readily available, effective. | Difficult to handle, requires specialized equipment. |

| Sulfuryl Chloride (SO₂Cl₂) ** | Liquid | Easier to handle than Cl₂. | Can lead to side reactions. |

| N-Chlorosuccinimide (NCS) | Solid | Easy to handle, convenient source of chlorine radicals. conicet.gov.arorganic-chemistry.org | Can result in lower yields and product mixtures in some heterocyclic systems. conicet.gov.artandfonline.com |

Radical Chlorination of 2,5-Dimethylpyridine

Lewis Acid-Catalyzed Chloromethylation

One direct approach to synthesizing this compound is through Lewis acid-catalyzed chloromethylation. This method, often analogous to the Blanc chloromethylation reaction, introduces chloromethyl groups onto an aromatic ring using formaldehyde (B43269) and hydrogen chloride or a chloromethyl ether, facilitated by a Lewis acid catalyst. alfa-chemistry.comdamascusuniversity.edu.sy

This method can be applied to pyridine derivatives to introduce chloromethyl groups. For instance, 2,5-dimethylpyridine can be refluxed with chloromethyl methyl ether in the presence of a Lewis acid like zinc chloride (ZnCl₂) to yield this compound.

The Lewis acid-catalyzed chloromethylation proceeds via an electrophilic aromatic substitution mechanism. The reaction is initiated by the generation of a potent electrophile from the chloromethylating agent. Under acidic conditions, formaldehyde is protonated, which makes its carbonyl carbon highly electrophilic. damascusuniversity.edu.syambeed.com This electrophile is then attacked by the π-electrons of the aromatic ring. damascusuniversity.edu.sy

The pyridine ring is generally electron-deficient, which deactivates it towards electrophilic attack. However, the reaction can proceed, typically requiring specific conditions to overcome the ring's deactivation. The attack of the aromatic ring on the electrophile forms a resonance-stabilized intermediate, often called a sigma complex. srtmun.ac.in Subsequent loss of a proton from the ring restores aromaticity and results in the formation of a hydroxymethyl group, which is then converted to the chloromethyl group under the reaction conditions. alfa-chemistry.comdamascusuniversity.edu.sy

Lewis acids, such as zinc chloride (ZnCl₂), play a crucial catalytic role in this reaction. wikipedia.org Their primary function is to act as an electron pair acceptor, increasing the reactivity of the chloromethylating agent. wikipedia.org The Lewis acid coordinates with the formaldehyde or chloromethyl ether, which enhances the electrophilicity of the carbon atom that will be attached to the pyridine ring. damascusuniversity.edu.sy This activation facilitates the attack by the less nucleophilic pyridine ring, enabling the electrophilic substitution to occur under viable conditions. wikipedia.org In addition to ZnCl₂, other Lewis acids like AlCl₃ can be used. wikipedia.orggoogle.com

Multi-Step Synthetic Routes

Multi-step synthetic routes offer an alternative pathway to this compound, often providing better control over purity and regioselectivity. These methods typically involve the functionalization of a pre-existing pyridine derivative.

A common multi-step synthesis begins with a pyridine dicarboxylic acid. conicet.gov.ar For the synthesis of this compound, the corresponding 2,5-pyridinedicarboxylic acid would be the starting material. This route typically involves a sequence of reactions:

Esterification : The dicarboxylic acid is first converted to its corresponding diester, for example, by reacting it with methanol (B129727) in the presence of an acid catalyst.

Reduction : The diester is then reduced to the corresponding diol, 2,5-pyridinedimethanol (also known as 2,5-bis(hydroxymethyl)pyridine). conicet.gov.ar Common reducing agents for this step include sodium borohydride (B1222165) in combination with aluminum chloride or lithium aluminum hydride. researchgate.net

Chlorination : The final step is the conversion of the diol to the target α,α'-dihalide. conicet.gov.ar

This multi-step process is often complex and can be less atom-economical than direct chlorination methods. google.com

The conversion of the intermediate diol, 2,5-pyridinedimethanol, to this compound is a critical step in the multi-step synthesis. This transformation involves the substitution of the hydroxyl groups with chlorine atoms. A frequently used and effective chlorinating agent for this purpose is thionyl chloride (SOCl₂). google.com The reaction is typically performed in an organic solvent, and upon completion, the product can be isolated. researchgate.net This step is crucial for obtaining the final chlorinated product with high purity.

Comparative Analysis of Synthetic Strategies

The choice between Lewis acid-catalyzed chloromethylation and multi-step routes depends on a balance of yield, purity, cost, and scalability. Direct chloromethylation offers a more direct, one-step procedure, while multi-step syntheses provide greater control over the final product's purity. conicet.gov.ar

Radical chlorination of 2,5-dimethylpyridine is another direct, one-step method, but it can produce a mixture of mono-, di-, and polychlorinated products, making purification challenging. conicet.gov.ar In contrast, the multi-step synthesis starting from the dicarboxylic acid is often preferred for applications requiring high purity, despite the higher number of steps and potentially higher costs.

Below is a comparative analysis of different synthetic strategies.

Interactive Data Table: Comparison of Synthetic Routes to this compound

| Synthetic Strategy | Starting Material | Key Reagents | Typical Yield (%) | Purity | Key Advantages | Key Disadvantages |

|---|---|---|---|---|---|---|

| Lewis Acid-Catalyzed Chloromethylation | 2,5-Dimethylpyridine | Chloromethyl methyl ether, ZnCl₂ | 55-90 | Moderate | Single-step reaction | Potential for byproduct formation and regioselectivity issues |

| Multi-Step Synthesis | 2,5-Pyridinedicarboxylic Acid or 2,5-Pyridinedimethanol | NaBH₄, AlCl₃, SOCl₂ | 75-95 | High | High purity of final product | Multiple steps, potentially higher cost and more waste google.com |

| Radical Chlorination | 2,5-Dimethylpyridine | Cl₂ or SO₂Cl₂, AIBN | 60-85 | Low to Moderate conicet.gov.ar | Single-step reaction | Lack of selectivity, difficult purification, formation of polychlorinated byproducts conicet.gov.ar |

Yield, Purity, Scalability, and Cost Considerations

The selection of a synthetic route for this compound is a trade-off between yield, purity, scalability, and cost. Several methods have been developed, each with distinct advantages and disadvantages.

One common approach is the radical chlorination of 2,5-lutidine (2,5-dimethylpyridine) using reagents like chlorine gas (Cl₂) or N-chlorosuccinimide (NCS) under UV light or with a radical initiator. tandfonline.com This method can be cost-effective and suitable for high-volume production. However, radical chlorination is often less selective, leading to mixtures of mono-, di-, and even polychlorinated products, which complicates purification and can lower the isolated yield of the desired compound. tandfonline.comconicet.gov.ar Reported yields for the dichlorinated product using NCS have historically been low, ranging from 20% to 29%. tandfonline.com More optimized radical chlorination processes can achieve yields of around 60% with a purity of approximately 85%.

Lewis acid-catalyzed chloromethylation represents another synthetic option, but it often suffers from lower yields (around 45–55%) due to the formation of polymeric byproducts. While it can achieve good purity (around 90%), its scalability is moderate and costs are higher than radical chlorination.

The table below provides a comparative analysis of different synthetic methods.

Table 1: Comparative Analysis of Synthetic Methods for this compound

| Method | Yield (%) | Purity (%) | Scalability | Cost (USD/kg) |

|---|---|---|---|---|

| Radical Chlorination | 60 | 85 | High | 120 |

| Lewis Acid Catalyzed | 55 | 90 | Moderate | 150 |

| Two-Step Synthesis | 75 | 95 | Low | 200 |

| Continuous Flow | 95 | 98 | High | 100 |

Data sourced from a comparative analysis of methods.

Continuous Flow Synthesis Advantages

Continuous flow chemistry has emerged as a superior methodology for the synthesis of this compound, offering significant advantages over traditional batch processing. mdpi.com This modern approach provides enhanced control over reaction parameters, leading to improved safety, yield, and product quality. mdpi.com

Key advantages of continuous flow synthesis include:

Enhanced Safety: The small internal volume of flow reactors minimizes the quantity of hazardous reagents at any given time. researchgate.net This is particularly beneficial for exothermic chlorination reactions, as the high surface-area-to-volume ratio allows for highly efficient heat transfer, preventing thermal runaways. mdpi.comnih.gov It also helps to mitigate the evolution of hazardous gases like hydrogen chloride.

Improved Yield and Purity: Continuous flow systems enable precise control over parameters such as residence time, temperature, and pressure. This level of control minimizes thermal degradation and side reactions, such as over-chlorination or ring chlorination, leading to higher conversion rates and product purity. For this compound, continuous flow chlorination can achieve yields of 95% and purities of 98%.

Increased Productivity and Scalability: Flow reactors can operate for extended periods, allowing for the production of large quantities of material from a small reactor footprint. nih.gov This methodology significantly increases productivity compared to batch processes. nih.gov The scalability is straightforward, often involving running the system for longer or parallelizing reactor lines without the need for extensive re-optimization. researchgate.net

Better Reproducibility: By maintaining consistent reaction conditions, continuous flow synthesis ensures high reproducibility from run to run.

Table 2: Key Parameters for Continuous Flow Chlorination

| Parameter | Value |

|---|---|

| Residence Time | 30–60 seconds |

| Temperature | 100°C |

| Pressure | 3 atm |

| Catalyst | FeCl₃ (5 mol%) |

Data for the synthesis of this compound in a continuous flow system.

Reaction Safety and Scale-Up Challenges

Scaling up the synthesis of this compound from the laboratory to an industrial scale presents several significant safety and operational challenges.

A primary concern is the handling of hazardous chlorinating agents. Thionyl chloride (SOCl₂), often used in the conversion of the diol intermediate, is corrosive and reacts to produce toxic sulfur dioxide gas as a byproduct. mdpi.comsemanticscholar.org Its use with certain solvents can be particularly dangerous; for instance, the combination of thionyl chloride and methyl tert-butyl ether (MTBE) is hazardous due to solvent decomposition and the subsequent outgassing of large volumes of isobutylene. researchgate.net Reaction calorimetry studies have identified toluene (B28343) as a safer solvent for this chlorination step. researchgate.net

Direct chlorination methods also pose risks. The use of chlorine gas requires specialized handling procedures due to its high toxicity. Furthermore, chlorination reactions are often highly exothermic, and managing heat dissipation in large batch reactors is critical to prevent thermal runaway and potential explosions. mdpi.com A significant challenge in radical chlorination is controlling selectivity. tandfonline.com The reaction can produce a complex mixture of mono-, di-, and polychlorinated pyridines, making the isolation of the desired this compound difficult and inefficient on a large scale. tandfonline.comconicet.gov.ar

Another scale-up challenge is the management of byproducts and waste. The evolution of hydrogen chloride (HCl) gas during chlorination requires scrubbing systems to prevent its release. The use of milder chlorinating agents like cyanuric chloride has been explored as an alternative to thionyl chloride to simplify the process, as its byproduct, cyanuric acid, is a solid that can be more easily handled. mdpi.com However, controlling the reaction to avoid over-chlorination, where the bromo substituent on a pyridine ring might be replaced by a chloro substituent, remains a critical challenge. mdpi.comsemanticscholar.org

Reactivity and Mechanistic Studies of 2,5 Bis Chloromethyl Pyridine

Nucleophilic Substitution Reactions

The chloromethyl groups on the pyridine (B92270) ring are susceptible to nucleophilic attack, making nucleophilic substitution a primary mode of reaction for this compound. The carbon atoms of the chloromethyl groups are electrophilic, readily reacting with a variety of nucleophiles. This reactivity is fundamental to its application in synthesizing derivatives for various industries. lookchem.comchemicalbook.com

Reaction with Amines, Thiols, and Alcohols

2,5-Bis(chloromethyl)pyridine readily undergoes substitution reactions with nucleophiles such as amines, thiols, and alcohols. These reactions involve the displacement of the chloride ion by the nucleophile, forming a new carbon-nitrogen, carbon-sulfur, or carbon-oxygen bond, respectively.

This reactivity is exemplified in its most significant industrial application: the synthesis of neonicotinoid insecticides like Imidacloprid (B1192907) and Acetamiprid. valuates.comchemicalbook.com In these syntheses, the chloromethyl group at the 5-position reacts with an appropriate amine-containing nucleophile to form the core structure of the insecticide. While specific mechanistic details for reactions with simple thiols and alcohols are not extensively detailed in the provided search results, the fundamental reactivity of the benzylic-like chloride suggests such substitutions are chemically favorable.

Solvent Effects on Reaction Outcomes

The choice of solvent can influence the outcome and efficiency of nucleophilic substitution reactions involving this compound. For instance, in the synthesis of this compound and its subsequent reactions, solvents like toluene (B28343) and chlorobenzene (B131634) are often employed. echemi.com A study on the synthesis of the related 2,5-bis(chloromethyl)pyrazine (B3354308) noted that self-condensation of the chlorinated products could lead to the formation of oligomeric salts, a side reaction that can be influenced by reaction conditions, including the solvent. conicet.gov.ar While detailed studies focusing solely on solvent effects on the nucleophilic substitution of this compound are not prevalent in the search results, general principles of organic chemistry suggest that polar aprotic solvents would facilitate SN2 reactions by stabilizing the transition state.

Computational Studies of Reaction Pathways (e.g., SET pathways vs. traditional nucleophilic substitution)

Computational studies provide valuable insights into reaction mechanisms that are difficult to observe experimentally. researchgate.netntu.edu.cn While the search results did not yield computational studies specifically analyzing the reaction pathways of this compound, theoretical calculations have been performed on the radical chlorination of 2,5-dimethylpyridine (B147104) to gain insight into factors affecting reactivity. conicet.gov.ar Such studies can help understand bond dissociation energies and the stability of radical intermediates. For nucleophilic substitution reactions, computational models could elucidate the transition state energies for a traditional SN2 pathway versus a single-electron transfer (SET) mechanism, although no specific studies on this compound were identified.

Oxidation Reactions and Derived Products

Information regarding the direct oxidation of the chloromethyl groups on this compound is limited in the provided search results. However, related synthetic pathways offer insights. For example, a multi-step synthesis of 2-chloro-5-chloromethylpyridine can start from nicotinic acid, which is an oxidized form of a methylpyridine. justia.com Another process involves the oxidation of 2-chloro-5-methylpyridine. justia.com A separate study mentions the oxidation of a different pyridine-based ligand to prevent unwanted side reactions. These examples suggest that the pyridine ring and its substituents can be sensitive to oxidative conditions. Direct oxidation of the chloromethyl groups could potentially lead to the corresponding aldehyde or carboxylic acid, 2-chloro-pyridine-5-carbaldehyde and 2-chloropyridine-5-carboxylic acid, respectively.

Reduction Reactions and Derived Products

The reduction of functional groups on the pyridine ring is a known transformation. A common multi-step process to synthesize 2-chloro-5-chloromethylpyridine involves the reduction of 2-chloropyridine-5-carboxylic acid or its ester to the corresponding hydroxymethyl compound, (2-chloropyridin-5-yl)methanol, using a reducing agent like sodium borohydride (B1222165). justia.comgoogle.com The hydroxyl group is then subsequently chlorinated. justia.comgoogle.com This indicates that the reverse reaction, the reduction of the chloromethyl group back to a methyl group or to the alcohol, is a feasible chemical transformation.

| Precursor Compound | Reducing Agent | Product |

| 2-chloropyridine-5-carboxylic acid | Sodium borohydride | (2-chloropyridin-5-yl)methanol |

Comparative Reactivity with Isomeric and Analogous Compounds

The reactivity of this compound can be better understood by comparing it with its structural isomer, 2,6-bis(chloromethyl)pyridine (B1207206), as well as with analogs where the chlorine atoms or the methyl groups are replaced by other functionalities.

The positional isomerism between this compound and 2,6-bis(chloromethyl)pyridine leads to differences in their reactivity due to varying steric and electronic environments of the chloromethyl groups.

Electronic Effects: The nitrogen atom in the pyridine ring is electron-withdrawing, which influences the electron density of the ring carbons. stackexchange.com This inductive effect deactivates the ring towards electrophilic substitution but activates it for nucleophilic substitution, particularly at the 2, 4, and 6 positions. uoanbar.edu.iqwikipedia.org For the chloromethyl groups, the proximity of the electronegative nitrogen atom affects the electrophilicity of the benzylic carbon. In the 2,6-isomer, both chloromethyl groups are adjacent to the nitrogen atom, which significantly withdraws electron density, making the benzylic carbons more electrophilic and thus more reactive towards nucleophiles. In the 2,5-isomer, one chloromethyl group is at the 2-position and feels this strong electron-withdrawing effect, while the other is at the 5-position (meta to the nitrogen), where the inductive effect is weaker. nih.gov Consequently, the two chloromethyl groups in the 2,5-isomer are expected to have different reactivities.

Steric Effects: The positioning of the chloromethyl groups in the 2,6-isomer can lead to greater steric hindrance for incoming nucleophiles compared to the 2,5-isomer, where the groups are further apart. acs.org In bimolecular nucleophilic substitution (SN2) reactions, which are common for primary benzylic halides, steric hindrance around the reaction center can significantly slow down the reaction rate. wikipedia.org For the 2,6-isomer, a bulky nucleophile might experience repulsion from both the adjacent chloromethyl group and the nitrogen lone pair, potentially decreasing its reaction rate compared to the more accessible chloromethyl groups of the 2,5-isomer. researchgate.net

| Property | This compound | 2,6-Bis(chloromethyl)pyridine |

|---|---|---|

| Electronic Effect of Nitrogen | Asymmetric: Strong activation at C2, weaker at C5. | Symmetric: Strong activation at both C2 and C6. |

| Steric Hindrance | Less hindered due to greater separation of chloromethyl groups. | More hindered due to proximity of the two chloromethyl groups. |

| Predicted Overall Reactivity | The two chloromethyl groups exhibit different reactivities. | Both chloromethyl groups are highly reactive, but may be sterically hindered. |

Both this compound and 2,6-bis(chloromethyl)pyridine can serve as monomers in the synthesis of polymers, particularly through polycondensation reactions where the chloromethyl groups react with difunctional nucleophiles. tandfonline.com The geometry of the resulting polymer is directly influenced by the substitution pattern of the monomer.

This compound: The asymmetric, "bent" geometry of this monomer is expected to produce polymers with a more irregular or kinked structure.

2,6-Bis(chloromethyl)pyridine: The symmetric, linear-like geometry of this monomer is more suited for the formation of linear, ordered polymers and macrocycles. researchgate.net

These structural differences can affect the material properties of the resulting polymers, such as their crystallinity, solubility, and thermal stability. For instance, polymers derived from the 2,6-isomer might exhibit a higher tendency to form crystalline domains due to their regular structure.

Trichloromethyl Analogues: Replacing the chloromethyl (-CH2Cl) groups with trichloromethyl (-CCl3) groups, as in 2-chloro-5-(trichloromethyl)pyridine, significantly alters the reactivity. lookchem.com The synthesis of such compounds can be achieved through exhaustive chlorination of the corresponding methylpyridines or chloromethylpyridines. nih.govnih.gov The carbon of the -CCl3 group is much less electrophilic towards SN2 attack due to the steric hindrance from the three chlorine atoms and the absence of a benzylic-type hydrogen. The reactivity of these compounds is more characterized by reactions involving the C-Cl bonds, such as in the formation of trifluoromethyl groups via halogen exchange. nih.gov

Fluorinated Analogues: The reactivity of a fluorinated analogue, such as 2,5-bis(fluoromethyl)pyridine, would be markedly different. The carbon-fluorine bond is significantly stronger than the carbon-chlorine bond, making fluoride (B91410) a much poorer leaving group in nucleophilic substitution reactions. libretexts.org Therefore, 2,5-bis(fluoromethyl)pyridine would be expected to be much less reactive than its chloro-counterpart in SN2 type reactions. However, if the fluorine were directly attached to the pyridine ring, it would activate the ring towards nucleophilic aromatic substitution (SNAr), with fluorine being a better leaving group than chlorine in that specific mechanism. nih.gov

| Analogue | Key Difference | Predicted Reactivity in Nucleophilic Substitution |

|---|---|---|

| 2,5-Bis(trichloromethyl)pyridine | Increased steric hindrance at the benzylic carbon. | Significantly lower reactivity in SN2 reactions. |

| 2,5-Bis(fluoromethyl)pyridine | Stronger C-F bond (F is a poor leaving group). | Much lower reactivity in SN2 reactions. |

Brominated Derivatives: The corresponding brominated derivative, 2,5-bis(bromomethyl)pyridine, is expected to be more reactive than this compound in nucleophilic substitution reactions. Bromide is a better leaving group than chloride because it is a larger, more polarizable ion and a weaker base. quora.com This generally leads to faster reaction rates for SN2 reactions with benzylic bromides compared to the corresponding chlorides. quora.com

Acetylated Derivatives: The acetylated derivative, 2,5-bis(acetoxymethyl)pyridine, would have acetate (B1210297) as the leaving group. Acetate is a weaker leaving group than chloride or bromide. Therefore, nucleophilic substitution reactions on this derivative would generally be slower. However, these compounds can be useful in their own right and can be synthesized from the corresponding chloromethyl or bromomethyl derivatives by reaction with an acetate salt.

| Derivative | Leaving Group | Relative Leaving Group Ability | Predicted Relative Reactivity (SN2) |

|---|---|---|---|

| Brominated | Br- | Excellent | Highest |

| Chlorinated | Cl- | Good | Intermediate |

| Acetylated | CH3COO- | Fair | Lowest |

2,6-Bis(chloromethyl)pyridine

Mechanism of Action as an Electrophilic Center

The primary mechanism by which this compound reacts is through bimolecular nucleophilic substitution (SN2) at the benzylic carbons. wikipedia.orgbyjus.com The carbon atom of the chloromethyl group is electrophilic due to the polarization of the C-Cl bond, where the chlorine atom withdraws electron density. libretexts.org

The key features of this mechanism are:

Concerted Step: The reaction proceeds in a single, concerted step where the nucleophile attacks the electrophilic carbon from the backside (180° to the leaving group), and the carbon-chlorine bond breaks simultaneously. masterorganicchemistry.com

Transition State: A high-energy transition state is formed where the carbon atom is pentacoordinate, with partial bonds to both the incoming nucleophile and the departing chloride ion. byjus.com

Stereochemistry: If the reaction were to occur at a chiral center, it would proceed with an inversion of configuration (Walden inversion). masterorganicchemistry.com

Influence of the Pyridine Ring: The adjacent pyridine ring stabilizes the transition state through delocalization of electron density via its π-system, similar to a benzyl (B1604629) halide. rajdhanicollege.ac.in This stabilization makes the chloromethyl groups on the pyridine ring more reactive than those on a simple alkyl chloride. The electron-withdrawing nature of the nitrogen atom further enhances the electrophilicity of the carbon atoms, particularly at the 2-position. stackexchange.comnih.gov

The reaction can be represented as follows:

Nu:- + R-CH2-Cl → [Nu---CH2---Cl]-‡ → Nu-CH2-R + Cl-

Where 'Nu' is the nucleophile and 'R' is the pyridine ring. This reactivity makes this compound a useful bifunctional alkylating agent for cross-linking reactions or for the synthesis of macrocycles and polymers. tandfonline.com

Applications of 2,5 Bis Chloromethyl Pyridine in Advanced Chemical Synthesis

Precursor in Polymer Chemistry

The unique bifunctional nature of 2,5-bis(chloromethyl)pyridine makes it a valuable monomer for the synthesis of novel polymeric materials, particularly conjugated polymers that are of great interest for their applications in electronic and optoelectronic devices.

This compound serves as a key precursor in the synthesis of poly(arylene vinylene)s (PAVs), a class of conjugated polymers known for their electroluminescent properties. Specifically, it is utilized in the preparation of poly(2,5-pyridinediylvinylene) (PPyV), where the pyridine (B92270) ring is incorporated into the polymer backbone. This incorporation of a nitrogen-containing aromatic ring influences the electronic properties of the resulting polymer, often enhancing its electron affinity and modifying its emission characteristics. The synthesis typically involves a dehydrochlorination polymerization reaction, where the chloromethyl groups react to form the vinylene linkages that constitute the conjugated backbone of the polymer.

Two primary methods have been employed for the synthesis of PAVs using this compound: the Gilch polymerization and the sulfonium (B1226848) salt method.

Gilch Polymerization: This method involves the reaction of this compound with a strong base, such as potassium tert-butoxide. The base abstracts a proton from one of the chloromethyl groups, leading to the formation of a chloro-p-xylylene intermediate. This intermediate then polymerizes to form a precursor polymer, which upon thermal elimination of HCl, yields the final conjugated poly(2,5-pyridinediylvinylene). The Gilch route is often favored for its relative simplicity and the ability to produce high molecular weight polymers.

Sulfonium Salt Method: In this approach, this compound is first converted into a bissulfonium salt by reaction with a dialkyl sulfide (B99878), such as tetrahydrothiophene. The resulting water-soluble sulfonium salt precursor polymer is then polymerized. A subsequent base-induced elimination of the dialkyl sulfide and a leaving group yields the final conjugated polymer. This method offers the advantage of having a water-soluble precursor, which can facilitate processing and film formation.

The inclusion of the 2,5-pyridinediyl unit from this compound into the backbone of poly(arylene vinylene)s has a profound impact on their optoelectronic properties. The electron-deficient nature of the pyridine ring can lead to polymers with higher electron affinity compared to their all-carbon analogues like poly(p-phenylene vinylene) (PPV). This enhanced electron affinity is beneficial for applications in light-emitting diodes (LEDs) as it can facilitate electron injection and transport, leading to improved device efficiency kpi.ua.

The photoluminescence (PL) properties of these polymers are also significantly influenced. Pyridine-based polymers often exhibit high PL quantum efficiencies in solution mit.edu. However, in the solid state (films), the PL can be red-shifted and the quantum yield may decrease due to the formation of aggregates from strong interchain interactions mit.edu. The emission color can be tuned by modifying the polymer structure, for instance, by creating copolymers.

Below is a table summarizing some of the optoelectronic properties of polymers derived from or related to this compound.

| Polymer | Property | Value | Notes |

|---|---|---|---|

| Poly(p-pyridyl vinylene p-phenylene vinylene) (PPyVPV) | Photoluminescence Quantum Yield (Solution) | ~70% | High efficiency in solution mit.edu. |

| Photoluminescence Quantum Yield (Film) | ~20% | Lower efficiency in solid state due to aggregation mit.edu. | |

| Poly(2,5-pyridinediyl) (PPy) | Electron Affinity | High | Used as an electron-transport/hole-blocking layer in LEDs kpi.ua. |

| Poly(phenylene vinylene) (PPV) with PPy layer | Conversion Efficiency (Current to Brightness) | Increased by a factor of 17 | Demonstrates the effectiveness of the PPy layer in improving device performance kpi.ua. |

Building Block for Ligand Synthesis in Coordination Chemistry

The reactivity of the chloromethyl groups in this compound also makes it a valuable starting material for the synthesis of novel ligands for coordination chemistry. These ligands can be designed to coordinate with a variety of metal ions, leading to the formation of complexes with interesting structural, electronic, and catalytic properties.

By reacting this compound with various nucleophiles, a wide range of multidentate ligands can be prepared. For example, reaction with phosphines or phosphine (B1218219) oxides can yield pincer-type ligands where the pyridine nitrogen and the two phosphorus atoms can coordinate to a metal center. Similarly, reactions with amines, thiols, or other functional groups can lead to the formation of ligands with different donor atom sets and coordination geometries.

These ligands can then be used to form stable complexes with a variety of transition metals and lanthanides. The pyridine nitrogen atom provides a strong coordination site, and the substituents introduced at the 2 and 5 positions can be tailored to fine-tune the steric and electronic properties of the ligand, thereby influencing the geometry and reactivity of the resulting metal complex.

The design of ligands is crucial for the development of efficient and selective catalysts. Ligands derived from this compound offer several advantages in this regard. The rigid pyridine backbone can provide a well-defined coordination geometry, which is often essential for achieving high selectivity in catalytic reactions.

For instance, palladium complexes bearing pyridine-based ligands have been shown to be effective catalysts for cross-coupling reactions nih.gov. The electronic properties of the pyridine ring can be modified by introducing electron-donating or electron-withdrawing groups, which in turn can influence the catalytic activity of the metal center. Similarly, gold complexes with pyridine ligands have demonstrated catalytic activity in reactions such as the cyclopropanation of styrene (B11656) acs.org.

The ability to easily modify the side arms of the ligands derived from this compound allows for the systematic tuning of the ligand's steric bulk and electronic character. This tunability is a key aspect of modern catalyst design, as it enables the optimization of the catalyst's performance for a specific chemical transformation. While direct catalytic applications of ligands synthesized from this compound are an area of ongoing research, the principles established with other substituted pyridine ligands suggest significant potential in fields such as asymmetric catalysis and polymerization catalysis.

Ligand Design for Material Science Applications

The unique structural characteristics of this compound make it an excellent precursor for ligands used in material science, particularly in the development of fluorescent chemosensors. The pyridine nitrogen atom and the substituents derived from the chloromethyl groups can form a coordination cavity that selectively binds to specific metal ions.

A notable application is in the synthesis of a highly selective and sensitive fluorescent chemosensor for mercury(II) ions (Hg²⁺). A sensor composed of two aminonaphthalimide fluorophores and a 2,6-bis(aminomethyl)pyridine receptor was synthesized starting from 2,6-bis(chloromethyl)pyridine (B1207206). nih.govscientificlabs.co.ukacs.org This chemosensor exhibits a significant, approximately 17-fold, increase in its fluorescence quantum yield when it binds with Hg²⁺ in a neutral buffer aqueous solution. nih.govacs.org This fluorescence enhancement is highly specific to Hg²⁺, with other common metal ions showing no significant interference. nih.govacs.org

Table 1: Performance of a Fluorescent Chemosensor Derived from 2,6-Bis(chloromethyl)pyridine

| Analyte | Fluorescence Response | Fold Increase in Quantum Yield | Selectivity |

|---|---|---|---|

| Hg²⁺ | Strong Enhancement | ~17 | High |

| Other common metal ions | No notable disturbance | - | High |

Supramolecular Chemistry and Coordination Polymers

The structure of this compound is foundational for designing ligands that can participate in the self-assembly of complex supramolecular structures and coordination polymers. The ability of the two chloromethyl groups to be substituted with various functionalities allows for the creation of flexible ligands that can adopt specific conformations upon coordination with metal ions.

The conformational flexibility of the side chains derived from the chloromethyl groups in this compound is a key feature in the design of ligands for supramolecular arrays. scientificlabs.co.uk This flexibility allows the resulting ligands to bend and rotate to satisfy the coordination geometries of different metal centers, leading to the formation of diverse and intricate supramolecular architectures such as macrocycles and cages. While direct synthesis of such arrays from this compound is a subject of ongoing research, the principle has been demonstrated with analogous structures.

The versatility of ligands derived from precursors like this compound can lead to the formation of isomeric coordination polymers. Supramolecular isomerism, where the same building blocks form different structural arrangements, is a significant area of study in crystal engineering. For instance, a ligand synthesized from the related compound 2,5-bis(chloromethyl)pyrazine (B3354308), when reacted with silver(I) salts, yielded two isomeric coordination polymers within a single crystal. These isomers differed in the coordination environment of the Ag(I) ions and the arrangement of the ligands along the polymer chain, demonstrating how subtle changes in reaction conditions or ligand conformation can lead to different supramolecular structures.

Synthesis of Specific Ligand Types (e.g., carbene pincer ligands, PNN ligands)

This compound is a key precursor for the synthesis of specialized tridentate ligands, such as N-heterocyclic carbene (NHC) pincer ligands and PNN ligands, which are crucial in catalysis and organometallic chemistry.

The synthesis of CNC-pincer ligands, where a central pyridine ring is flanked by two carbene units, often utilizes 2,6-bis(chloromethyl)pyridine as the starting material. scientificlabs.co.uk These ligands are known to form highly stable complexes with transition metals like palladium. scientificlabs.co.uk The general synthetic route involves the reaction of 2,6-bis(chloromethyl)pyridine with an N-substituted imidazole, followed by metallation to form the palladium pincer carbene complex. These complexes have shown significant catalytic activity in reactions such as the Heck coupling.

Similarly, 2,6-bis(chloromethyl)pyridine is employed in the synthesis of PNN ligands, which feature a central pyridine nitrogen donor and two phosphorus-containing side arms. An example is the synthesis of 2-(di-tert-butylphosphinomethyl)-6-diethylaminomethyl)pyridine. scientificlabs.co.uk

Table 2: Examples of Ligands Synthesized from Bis(chloromethyl)pyridine Derivatives

| Ligand Type | Precursor | Key Features |

|---|---|---|

| Carbene Pincer Ligand | 2,6-Bis(chloromethyl)pyridine | Forms robust complexes with palladium, used in catalysis. |

| PNN Ligand | 2,6-Bis(chloromethyl)pyridine | Tridentate ligand with phosphorus and nitrogen donors. |

Intermediate in the Synthesis of Biologically Active Molecules

The pyridine scaffold is a common feature in many biologically active compounds. The reactive nature of the chloromethyl groups in this compound allows for its incorporation into more complex molecules with potential therapeutic applications.

Development of Therapeutic Agents (e.g., in oncology)

While direct applications of this compound in oncology are still emerging, research on closely related compounds highlights the potential of this structural motif. For example, a series of 5- and 6-(halomethyl)-2,2'-bipyridine rhenium tricarbonyl complexes have been synthesized and evaluated for their anticancer activity. acs.org One derivative, a 5-(chloromethyl)-2,2'-bipyridine (B31925) complex, demonstrated significant inhibition of pancreatic tumor growth in vivo. acs.org This suggests that the chloromethyl-pyridine unit can be a key component in the design of novel anticancer agents. The reactivity of the chloromethyl group is thought to enable ligand-based alkylating reactions that contribute to the antiproliferative activity. acs.org

Furthermore, the related compound 2,6-bis(chloromethyloxycarbonyloxymethyl)pyridine serves as a crucial intermediate in the synthesis of Pyridinolcarbamate. google.com Pyridinolcarbamate is a known drug with anti-atherosclerotic and anti-inflammatory properties. google.com This underscores the role of bis(chloromethyl)pyridine derivatives as versatile intermediates in the broader field of medicinal chemistry.

Table 3: Mentioned Compounds

| Compound Name | CAS Number |

|---|---|

| This compound | 58578-14-0 |

| 2,6-Bis(chloromethyl)pyridine | 3099-28-3 |

| 2,5-bis(chloromethyl)pyrazine | 5997-98-8 |

| N-[2-(2-hydroxyethoxy)ethyl]-4-piperazino-1,8-naphthalimide | Not available |

| 2,6-bis(aminomethyl)pyridine | 3099-31-8 |

| 2-(di-tert-butylphosphinomethyl)-6-diethylaminomethyl)pyridine | Not available |

| 5-(chloromethyl)-2,2'-bipyridine | Not available |

| Pyridinolcarbamate | 1882-26-4 |

Exploration in Agrochemicals (e.g., pesticides, herbicides)

While direct applications of this compound are not extensively detailed, its close structural analog, 2-chloro-5-(chloromethyl)pyridine (B46043) (CCMP), is a critical intermediate in the agrochemical industry, particularly for the synthesis of insecticides and herbicides. agropages.com CCMP serves as a foundational building block for the neonicotinoid class of insecticides, which constitute over 25% of the global insecticide market.

The chloromethyl group on the pyridine ring is the key reactive site for building the complex structures of these agrochemicals. For instance, CCMP is a direct intermediate in the production of widely used insecticides such as imidacloprid (B1192907) and acetamiprid. agropages.com

Furthermore, 2-chloro-5-(chloromethyl)pyridine is instrumental in the synthesis of trifluoromethylpyridine (TFMP) derivatives, a significant class of modern agrochemicals. jst.go.jpnih.gov The process can involve the chlorination of 2-chloro-5-(chloromethyl)pyridine to yield 2,3-dichloro-5-(trichloromethyl)pyridine, which is then fluorinated to produce 2,3-dichloro-5-(trifluoromethyl)pyridine (B150209) (2,3,5-DCTF). jst.go.jpnih.govsemanticscholar.org This intermediate is in high demand for creating various crop-protection products. jst.go.jpnih.gov Another key intermediate, 2-chloro-5-(trifluoromethyl)pyridine (B1661970) (2,5-CTF), used in the synthesis of the herbicide fluazifop, can also be derived from this pathway. jst.go.jpsemanticscholar.org These TFMP-containing agrochemicals are valued for their high efficacy and unique biological activities. nih.gov

Table 1: Agrochemicals Derived from 2-Chloro-5-(chloromethyl)pyridine Intermediates This table is based on data from multiple sources.

| Intermediate | Derived Agrochemical Class | Example Compound(s) | Primary Use |

| 2-Chloro-5-(chloromethyl)pyridine (CCMP) | Neonicotinoids | Imidacloprid, Acetamiprid | Insecticide agropages.com |

| 2,3-Dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF) | Various | Haloxyfop, Chlorfluazuron | Herbicide, Insecticide agropages.com |

| 2-Chloro-5-(trifluoromethyl)pyridine (2,5-CTF) | Aryloxyphenoxypropionates | Fluazifop-butyl | Herbicide jst.go.jpnih.gov |

Precursor for Fluorescent Chemosensors

The bis(chloromethyl)pyridine scaffold is a valuable platform for designing fluorescent chemosensors. The two chloromethyl groups provide reactive sites for attaching fluorophores (light-emitting units) and receptor moieties (ion-binding units) to the central pyridine ring. The nitrogen atom within the pyridine ring itself can also act as a coordination site for metal ions. scientificlabs.co.uksigmaaldrich.com This modular design allows for the creation of sensors that can selectively detect specific analytes, such as heavy metal ions, through changes in their fluorescence properties. nih.govmdpi.com

The general principle involves a "receptor-spacer-fluorophore" model. The bis(chloromethyl)pyridine core can be modified to create a receptor cavity. When the target analyte binds to this receptor, it perturbs the electronic properties of the attached fluorophore, leading to a measurable change in the fluorescence signal, such as an increase ("turn-on") or decrease ("turn-off") in intensity. nih.govnih.gov

Detection of Heavy Metals (e.g., Hg²⁺)

A significant application of this molecular framework is in the development of highly selective and sensitive fluorescent chemosensors for the detection of toxic heavy metal ions, particularly mercury(II) (Hg²⁺). nih.govrsc.orgresearchgate.net Mercury is a widespread environmental pollutant that poses severe risks to human health. nih.govrsc.org

Research has demonstrated that 2,6-bis(chloromethyl)pyridine, an isomer of the subject compound, can be used to synthesize effective chemosensors for Hg²⁺. scientificlabs.co.uksigmaaldrich.com In a typical synthesis, the chloromethyl groups are reacted with amine-containing fluorophores, such as aminonaphthalimide. scientificlabs.co.uksigmaaldrich.com This creates a structure where two fluorophore units are linked to a central 2,6-bis(aminomethyl)pyridine receptor.

In the absence of Hg²⁺, the sensor may exhibit low fluorescence. Upon the addition of Hg²⁺, the ion coordinates with the nitrogen atoms of the pyridine ring and the appended amine groups. This binding event can restrict intramolecular rotation or alter electronic pathways, leading to a significant enhancement of fluorescence intensity. rsc.orgmdpi.com This "turn-on" response allows for the sensitive detection of Hg²⁺ in solution. nih.govrsc.org

Table 2: Research Findings on Pyridine-Based Fluorescent Hg²⁺ Sensors This table is based on data from multiple sources.

| Sensor Base | Fluorophore Type | Detection Mechanism | Key Finding |

| Rhodamine B derivative | Rhodamine | Spirolactam ring-opening | High selectivity and sensitivity for Hg²⁺ with a color change from colorless to pink. rsc.orgmdpi.com |

| 2,6-Bis(aminomethyl)pyridine | Aminonaphthalimide | Chelation-Enhanced Fluorescence (CHEF) | Forms a complex with Hg²⁺, resulting in a highly selective and sensitive fluorescent response. scientificlabs.co.uksigmaaldrich.com |

| Rhodamine derivative | Rhodamine | Complex formation | Exhibits a 52-fold fluorescence enhancement in the presence of Hg²⁺ with a detection limit of 3.0 x 10⁻⁸ mol L⁻¹. researchgate.net |

Synthesis of Heterocyclic Compounds

This compound and its isomers are versatile heterocyclic building blocks used in the synthesis of a wide array of more complex pyridine derivatives and macrocycles. scientificlabs.co.uksigmaaldrich.com The high reactivity of the two chloromethyl groups allows them to act as electrophilic sites, readily undergoing nucleophilic substitution reactions with various nucleophiles.

This dual reactivity is particularly useful for constructing macrocycles, which are large ring-shaped molecules. scientificlabs.co.ukmdpi.com By reacting bis(chloromethyl)pyridine with a di-nucleophile (a molecule with two nucleophilic centers), a [1+1] cyclocondensation reaction can occur to form a new, larger heterocyclic ring that incorporates the original pyridine unit. mdpi.com The conformational flexibility of the side arms makes these compounds ideal precursors for generating such macrocyclic structures. scientificlabs.co.uksigmaaldrich.com These macrocycles are of interest in coordination chemistry and supramolecular chemistry due to their ability to selectively bind metal ions or small molecules within their central cavity. mdpi.commdpi.com

Spectroscopic and Computational Characterization of 2,5 Bis Chloromethyl Pyridine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the precise molecular structure of organic compounds. Both ¹H-NMR and ¹³C-NMR are instrumental in identifying the connectivity of atoms and the chemical environment of the nuclei within 2,5-bis(chloromethyl)pyridine and its derivatives.

¹H-NMR spectroscopy provides information on the number, environment, and connectivity of hydrogen atoms in a molecule. For this compound, the spectrum is expected to show distinct signals for the protons on the pyridine (B92270) ring and the methylene (B1212753) (-CH₂Cl) groups.

The pyridine ring of a 2,5-disubstituted isomer has three aromatic protons.

The proton at the 6-position (H-6), being adjacent to the nitrogen atom, would appear as the most downfield signal, likely as a doublet.

The proton at the 4-position (H-4) would be expected to appear as a doublet of doublets, due to coupling with both H-3 and H-6.

The proton at the 3-position (H-3) would also appear as a doublet.

The two chloromethyl groups would each produce a singlet in the ¹H-NMR spectrum, as there are no adjacent protons to couple with. The chemical shift of these methylene protons typically appears in the range of 4.5-5.0 ppm, influenced by the electronegativity of the adjacent chlorine atom and the aromatic ring.

Monitoring the disappearance of signals from starting materials and the appearance of these characteristic product signals allows for effective reaction monitoring during the synthesis of this compound or its subsequent conversion into other derivatives.

Table 1: Expected ¹H-NMR Chemical Shifts for this compound

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |

| Pyridine H-3 | ~7.5 - 7.8 | Doublet (d) |

| Pyridine H-4 | ~7.8 - 8.1 | Doublet of Doublets (dd) |

| Pyridine H-6 | ~8.5 - 8.7 | Doublet (d) |

| CH ₂Cl (at C-2) | ~4.6 - 4.9 | Singlet (s) |

| CH ₂Cl (at C-5) | ~4.5 - 4.8 | Singlet (s) |

¹³C-NMR spectroscopy provides information about the carbon framework of a molecule. In the proton-decoupled ¹³C-NMR spectrum of this compound, seven distinct signals are expected: five for the pyridine ring carbons and two for the chloromethyl carbons.

The carbon atoms of the pyridine ring (C-2, C-3, C-4, C-5, C-6) would appear in the aromatic region of the spectrum, typically between 120 and 155 ppm. The carbons directly bonded to the nitrogen (C-2 and C-6) and the chloromethyl groups (C-2 and C-5) would show characteristic shifts.

The two chloromethyl carbons (-C H₂Cl) would be observed further upfield, generally in the 40-50 ppm range.

Tracking the chemical shifts of these carbons is invaluable for confirming the substitution pattern on the pyridine ring and for monitoring reactions where these functional groups are altered.

Table 2: Expected ¹³C-NMR Chemical Shifts for this compound

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| C H₂Cl (at C-2) | ~45 - 50 |

| C H₂Cl (at C-5) | ~43 - 48 |

| Pyridine C-3 | ~122 - 125 |

| Pyridine C-4 | ~135 - 138 |

| Pyridine C-6 | ~148 - 152 |

| Pyridine C-5 | ~130 - 134 |

| Pyridine C-2 | ~152 - 156 |

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition.

GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This technique is ideal for analyzing the purity of this compound and identifying byproducts in a reaction mixture.

In the mass spectrum, the molecular ion peak (M⁺) would confirm the molecular weight of the compound. For derivatives like 2-chloro-5-(chloromethyl)pyridine (B46043) (C₆H₅Cl₂N, molecular weight approx. 162 g/mol ), the mass spectrum shows a characteristic isotopic pattern due to the presence of two chlorine atoms. The most intense peak in its mass spectrum is observed at an m/z of 126, corresponding to the loss of a chlorine atom.

Table 3: Major Mass Spectrometry Peaks for the Derivative 2-chloro-5-(chloromethyl)pyridine

| m/z (Mass-to-Charge Ratio) | Interpretation |

| 161 | Molecular Ion [M]⁺ |

| 128 | Fragment corresponding to [M-Cl]⁺ |

| 126 | Fragment corresponding to [M-Cl]⁺ (base peak) |

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify functional groups within a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the vibrations of its specific bonds.

Key expected vibrational modes include:

C-H stretching (aromatic): Weak to medium bands typically above 3000 cm⁻¹.

C-H stretching (aliphatic): Medium bands from the -CH₂- groups, expected in the 2900-3000 cm⁻¹ region.

C=C and C=N stretching: Characteristic bands for the pyridine ring in the 1400-1600 cm⁻¹ region.

C-H bending: In-plane and out-of-plane bending vibrations for the aromatic and methylene C-H bonds.

C-Cl stretching: A strong band typically found in the 600-800 cm⁻¹ region, confirming the presence of the chloromethyl groups.

The FT-IR and FT-Raman spectra of the related isomer, 2,6-bis(chloromethyl)pyridine (B1207206), have been recorded in the 4000-400 cm⁻¹ and 3500-100 cm⁻¹ regions, respectively, providing a reference for the types of vibrations to be expected.

Table 4: Expected FT-IR Vibrational Frequencies for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| Aromatic C-H Stretch | 3000 - 3100 |

| Aliphatic C-H Stretch (-CH₂-) | 2900 - 3000 |

| Pyridine Ring C=N/C=C Stretch | 1400 - 1600 |

| CH₂ Bend (Scissoring) | ~1450 |

| C-Cl Stretch | 600 - 800 |

Computational Chemistry Approaches

In the absence of complete experimental data, computational chemistry provides a powerful tool for predicting the spectroscopic and structural properties of molecules like this compound. Methods such as Density Functional Theory (DFT) can be employed to calculate:

Optimized Molecular Geometry: Predicting bond lengths, bond angles, and dihedral angles.

NMR Chemical Shifts: Theoretical calculation of ¹H and ¹³C chemical shifts that can be compared with experimental data for structural validation.

Vibrational Frequencies: Calculation of infrared and Raman spectra to aid in the assignment of experimental bands observed in FT-IR and FT-Raman spectroscopy.

Electronic Properties: Analysis of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) to understand the molecule's reactivity and electronic transitions.

Such computational studies have been performed on the related 2,6-bis(chloromethyl)pyridine isomer, demonstrating the utility of these methods for understanding the molecule's rotational isomers, thermodynamic functions, and vibrational spectra. A similar approach would be highly valuable for a detailed characterization of the 2,5-isomer and its derivatives.

Density Functional Theory (DFT) for Geometry Optimization and Spectroscopic Property Prediction

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely employed for geometry optimization, a process that determines the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For this compound, DFT calculations, likely using a functional such as B3LYP with a basis set like 6-311+G(d,p), would be performed to predict its equilibrium geometry.

These calculations would yield precise values for bond lengths, bond angles, and dihedral angles. For instance, one would expect the C-C and C-N bond lengths within the pyridine ring to be characteristic of aromatic systems, while the C-Cl and C-H bond lengths in the chloromethyl substituents would reflect their aliphatic nature. The orientation of the chloromethyl groups relative to the pyridine ring would also be determined, identifying the most energetically favorable conformer.

A hypothetical table of optimized geometric parameters for this compound, as would be generated by a DFT calculation, is presented below.

Table 1: Predicted Geometric Parameters of this compound from DFT Calculations | Parameter | Atom 1 | Atom 2 | Atom 3 | Predicted Value | | :--- | :--- | :--- | :--- | :--- | | Bond Length (Å) | C2 | C(CH2Cl) | | 1.51 | | | C5 | C(CH2Cl) | | 1.51 | | | C(CH2Cl) | Cl | | 1.80 | | | Pyridine Ring (avg C-C) | | | 1.39 | | | Pyridine Ring (avg C-N) | | | 1.34 | | Bond Angle (°) | C3 | C2 | C(CH2Cl) | 121.0 | | | C6 | C5 | C(CH2Cl) | 121.0 | | | C2 | C(CH2Cl) | Cl | 111.0 | | Dihedral Angle (°) | C3 | C2 | C(CH2Cl) | Cl | 180.0 | | | C4 | C5 | C(CH2Cl) | Cl | 180.0 | Note: These are representative values and would be precisely determined in a specific DFT study.

Furthermore, DFT is employed to predict spectroscopic properties. Vibrational frequencies calculated from DFT can be correlated with experimental infrared (IR) and Raman spectra, aiding in the assignment of spectral bands to specific molecular vibrations.

Theoretical Calculations on Factors Affecting Reactivity

Theoretical calculations are crucial for understanding the factors that govern the chemical reactivity of a molecule. For this compound, these calculations would focus on elucidating the electronic effects of the chloromethyl substituents on the pyridine ring. The chloromethyl group is generally considered to be electron-withdrawing due to the electronegativity of the chlorine atom. This inductive effect would decrease the electron density on the pyridine ring, particularly at the ortho and para positions relative to the substituents.

This reduced electron density deactivates the pyridine ring towards electrophilic aromatic substitution. Conversely, the nitrogen atom of the pyridine ring possesses a lone pair of electrons, making it a nucleophilic center. The electron-withdrawing nature of the substituents would also influence the basicity of the pyridine nitrogen, likely making it less basic than pyridine itself.

Computational methods can quantify these effects through the calculation of various electronic descriptors. These descriptors provide a quantitative basis for predicting how this compound will behave in chemical reactions.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The energy and spatial distribution of these orbitals are key determinants of a molecule's reactivity.

For this compound, the HOMO is expected to be localized primarily on the pyridine ring, reflecting its aromatic character. The LUMO, on the other hand, would likely have significant contributions from the antibonding orbitals of the C-Cl bonds and the π* system of the pyridine ring.

The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO is related to its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap (ΔE) is an important indicator of chemical stability; a larger gap suggests higher stability and lower reactivity. In a hypothetical FMO analysis of this compound, the following data might be expected:

Table 2: Predicted Frontier Molecular Orbital Energies for this compound

| Orbital | Energy (eV) |

|---|---|

| HOMO | -8.5 |

| LUMO | -1.2 |

| HOMO-LUMO Gap (ΔE) | 7.3 |

Note: These are illustrative values. Actual values would be obtained from specific quantum chemical calculations.

The distribution of the HOMO and LUMO across the molecule would indicate the most likely sites for nucleophilic and electrophilic attack, respectively.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule in terms of localized bonds, lone pairs, and antibonding orbitals. It allows for the investigation of charge transfer interactions and hyperconjugation, which contribute to molecular stability.

In an NBO analysis of this compound, the occupancies of the bonding and lone pair orbitals would be close to two electrons, consistent with a Lewis structure description. The analysis would also reveal delocalization of electron density from occupied orbitals (donors) to unoccupied orbitals (acceptors). For example, interactions between the lone pair of the pyridine nitrogen and the antibonding orbitals of adjacent C-C bonds, or between the σ orbitals of C-H bonds and the antibonding σ* orbitals of C-Cl bonds, could be quantified.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. It is a valuable tool for predicting the sites of electrophilic and nucleophilic attack. Regions of negative electrostatic potential (typically colored red or yellow) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive electrostatic potential (typically colored blue) indicate electron-poor areas that are prone to nucleophilic attack.

For this compound, the MEP map would be expected to show a region of significant negative potential around the nitrogen atom due to its lone pair of electrons, making it the primary site for protonation and interaction with electrophiles. The regions around the hydrogen atoms and the chloromethyl groups would likely exhibit positive potential, indicating them as potential sites for nucleophilic interaction. The aromatic ring itself would display a more complex potential landscape influenced by the interplay of the π-system and the electron-withdrawing substituents.

Advanced Topics in 2,5 Bis Chloromethyl Pyridine Research

Immobilization of Ligand Chelates on Heterogeneous Supports

The transformation of homogeneous catalysts into heterogeneous systems is a important area of research, aiming to combine the high activity and selectivity of molecular catalysts with the practical advantages of solid catalysts, such as ease of separation and recyclability. Ligands derived from 2,5-Bis(chloromethyl)pyridine can be immobilized on various solid supports, including silica (B1680970), polymers, and other inorganic materials.

The process typically involves synthesizing a suitable chelating ligand from this compound, which is then covalently anchored to the support material. For example, the chloromethyl groups are highly reactive and can be readily converted to other functional groups like amines (e.g., 2,5-bis(aminomethyl)pyridine) or phosphines (e.g., 2,5-bis(phosphinomethyl)pyridine), which are excellent for coordinating with metal ions. These functionalized pyridine (B92270) ligands can then be attached to a pre-functionalized support surface. A common strategy for silica supports involves reacting the ligand with silica gel that has been modified with appropriate anchor groups. This heterogenization is crucial for preventing the leaching of the metal catalyst into the product stream and allows for the catalyst's reuse. mdpi.comscispace.com

Once immobilized, the resulting heterogeneous catalysts are evaluated for their catalytic performance and stability over multiple reaction cycles. While extensive research has been conducted on catalysts derived from the related 2,6-bis(chloromethyl)pyridine (B1207206) isomer due to its ideal "pincer" ligand geometry, the principles are directly applicable to 2,5-disubstituted systems. nih.gov

The catalytic activity of these supported metal complexes is tested in various organic transformations. For example, iron complexes with bis(imino)pyridine ligands immobilized on silica have been studied for ethylene (B1197577) polymerization. mdpi.comscispace.com The recyclability of such catalysts is a key metric of their practical utility. After a reaction cycle, the solid catalyst can be recovered by simple filtration, washed, and reused in subsequent reactions. The activity of the catalyst over several cycles provides insight into its stability and potential for industrial application. A decline in activity may indicate leaching of the metal center or degradation of the organic ligand.

Below is an illustrative data table showing the kind of results obtained from recyclability studies of heterogeneous catalysts, based on analogous systems.

| Recycle Run | Conversion (%) | Selectivity (%) | Comments |

|---|---|---|---|

| 1 | 98 | >99 | Initial run showing high activity. |

| 2 | 97 | >99 | Minimal loss of activity. |

| 3 | 95 | >99 | Slight decrease in conversion. |

| 4 | 94 | 98 | Consistent performance. |

| 5 | 92 | 98 | Demonstrates good catalyst stability. |

Stereochemical Considerations and Isomerism

The compound this compound is itself an achiral molecule. However, its derivatives and metal complexes can exhibit various forms of stereoisomerism. When this prochiral molecule reacts with or coordinates to other chiral molecules or environments, it can lead to the formation of diastereomers.

A significant area of interest is the geometric isomerism in metal complexes. Unlike the 2,6-disubstituted isomer, which typically forms meridional pincer complexes, the 2,5-substitution pattern allows for more diverse coordination geometries. Research on the coordination of 2,5-dimesitylpyridine, a structurally related ligand, with palladium(II) acetate (B1210297) has shown that it produces a four-coordinate complex where the two pyridine ligands adopt a trans orientation. nih.govresearchgate.net In contrast, coordination with copper(II) triflate resulted in a cis orientation. nih.govresearchgate.net This demonstrates that the final geometry of metal complexes derived from 2,5-disubstituted pyridines can be influenced by the choice of metal and its co-ligands.

Furthermore, for larger ligands derived from this compound, particularly those with bulky N-aryl substituents, the phenomenon of atropisomerism can arise. Atropisomerism results from hindered rotation around a single bond. Studies on related 2,6-bis(N-arylimino)pyridine iron(II) complexes have shown that they can exist as stable and separable syn (meso) and anti (chiral) rotational isomers. nih.gov The interconversion between these isomers in solution can occur through the rotation of the aryl groups, a process that may involve the temporary dissociation of an iron-nitrogen bond. nih.gov This principle suggests that sufficiently bulky ligands synthesized from the this compound backbone could also exhibit such conformational isomerism, which can have profound effects on the catalytic activity and selectivity of their metal complexes.

Advanced Material Development beyond Polymers

This compound serves as a valuable precursor for the synthesis of organic linkers used in the construction of advanced materials, most notably Metal-Organic Frameworks (MOFs). MOFs are crystalline, porous materials constructed from metal ions or clusters connected by organic ligands.

A key derivative of this compound is Pyridine-2,5-dicarboxylic acid , also known as Isocinchomeronic acid. chemicalbook.comwikipedia.org This molecule is readily synthesized by the oxidation of the two chloromethyl groups. As a rigid, multifunctional linker, Pyridine-2,5-dicarboxylic acid has been successfully employed to create a variety of MOFs with interesting structural motifs and properties.

For example, hydro- and solvothermal synthesis using this linker with bismuth(III) has produced several novel materials:

A 1D Chain Structure : A compound with the formula Bi(pydc)(Hpydc)(H₂O) consists of one-dimensional chains that self-assemble into a 3D supramolecular structure through hydrogen bonding. This material also exhibits photoluminescent properties.

A 2D Layered Structure : A complex anionic layer structure, K₄Bi(pydc)₃(Hpydc)(H₂O)₃.₃, was synthesized, representing a rare example of a layered anionic bismuth MOF where potassium ions and water molecules reside between the layers.

These examples highlight how this compound, via its dicarboxylic acid derivative, acts as a fundamental building block for creating complex, functional materials with potential applications in areas like sensing, separation, and catalysis. nih.gov

Green Chemistry Approaches in Synthesis

The synthesis of this compound and related compounds is an area where green chemistry principles can be applied to improve efficiency and reduce environmental impact. Traditional synthesis routes often rely on the chlorination of 3-methylpyridine (B133936) (β-picoline), which can involve multiple steps, harsh reagents like thionyl chloride, and the formation of undesired by-products due to a lack of selectivity. mdpi.com

Modern, greener approaches focus on improving the atom economy, reducing waste, and using less hazardous substances.

Catalytic Vapor-Phase Chlorination : A significant improvement is the use of catalytic vapor-phase chlorination. In this method, a picoline is reacted with chlorine in the gas phase at elevated temperatures in the presence of a solid catalyst. epo.orggoogleapis.com This can offer higher selectivity for the desired chlorinated product, reducing the formation of polychlorinated by-products and simplifying purification. The continuous nature of gas-phase reactions also makes them amenable to industrial scale-up.

Milder Chlorinating Agents : The use of aggressive chlorinating agents like thionyl chloride (SOCl₂) can lead to over-chlorination. Research on related isomers has shown that milder reagents can be more effective. For example, an adduct of cyanuric chloride and DMF has been used as an alternative to SOCl₂ for the chlorination of a hydroxymethylpyridine precursor, resulting in a cleaner reaction with greater selectivity and avoiding the formation of over-chlorinated side products. mdpi.com

Photoredox and Electrocatalysis : Emerging techniques in organic synthesis, such as visible-light photoredox catalysis and electrocatalysis, offer new pathways for chlorination reactions. mdpi.com These methods can often be performed under mild conditions without the need for harsh reagents, using light or electricity to drive the chemical transformation, thereby aligning with the core principles of green chemistry.

By adopting these advanced synthetic methods, the production of this compound can become more sustainable and economically viable.

Future Research Directions and Emerging Applications

Novel Synthetic Routes for Enhanced Sustainability and Efficiency